molecular formula C15H13N3O3S2 B3157770 2-Morpholino-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid CAS No. 852408-78-7

2-Morpholino-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B3157770
CAS No.: 852408-78-7
M. Wt: 347.4 g/mol
InChI Key: FZDDOUHTUAJQGE-UHFFFAOYSA-N
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Description

2-Morpholino-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid is a polyheterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a morpholine ring, a thiophene ring, and a thiazolo[4,5-b]pyridine scaffold, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid typically involves multicomponent reactions (MCRs), which are efficient one-pot processes that combine multiple substrates to form complex products. One common synthetic route involves the Ugi-Zhu three-component reaction, followed by a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process . This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to enhance the overall yield and reduce reaction time .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of multicomponent reactions and the use of efficient catalysts and solvents are likely to be employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or thiophene rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Morpholino-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Morpholino-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid is unique due to its combination of a morpholine ring, a thiophene ring, and a thiazolo[4,5-b]pyridine scaffold. This unique structure provides multiple reactive sites, enabling a wide range of chemical modifications and biological activities .

Properties

IUPAC Name

2-morpholin-4-yl-5-thiophen-2-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c19-14(20)9-8-10(11-2-1-7-22-11)16-13-12(9)23-15(17-13)18-3-5-21-6-4-18/h1-2,7-8H,3-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDDOUHTUAJQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=CC(=N3)C4=CC=CS4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Morpholino-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid
Reactant of Route 2
2-Morpholino-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid
Reactant of Route 3
2-Morpholino-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Morpholino-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid
Reactant of Route 5
2-Morpholino-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid
Reactant of Route 6
2-Morpholino-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid

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